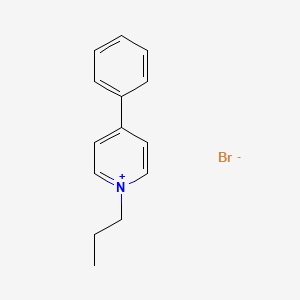
4-Phenyl-1-propylpyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-1-propylpyridin-1-ium bromide is a quaternary ammonium compound with the molecular formula C14H16BrN It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1-propylpyridin-1-ium bromide typically involves the alkylation of pyridine derivatives. One common method is the reaction of 4-phenylpyridine with 1-bromopropane under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, with a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of catalysts, such as phase-transfer catalysts, can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-1-propylpyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or cyanide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium hydroxide or potassium cyanide are used under basic conditions.
Major Products
Oxidation: N-oxides of 4-Phenyl-1-propylpyridin-1-ium.
Reduction: 4-Phenyl-1-propylamine.
Substitution: Various substituted pyridinium salts.
Scientific Research Applications
4-Phenyl-1-propylpyridin-1-ium bromide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Phenyl-1-propylpyridin-1-ium bromide involves its interaction with biological molecules. As a quaternary ammonium compound, it can interact with cell membranes and proteins, potentially disrupting their function. The exact molecular targets and pathways are still under investigation, but it is believed to affect ion channels and receptors.
Comparison with Similar Compounds
Similar Compounds
4-Phenylpyridine: A precursor in the synthesis of 4-Phenyl-1-propylpyridin-1-ium bromide.
1-Propylpyridinium bromide: A similar quaternary ammonium compound with different substituents.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both phenyl and propyl groups attached to a pyridinium ring. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
89290-92-6 |
|---|---|
Molecular Formula |
C14H16BrN |
Molecular Weight |
278.19 g/mol |
IUPAC Name |
4-phenyl-1-propylpyridin-1-ium;bromide |
InChI |
InChI=1S/C14H16N.BrH/c1-2-10-15-11-8-14(9-12-15)13-6-4-3-5-7-13;/h3-9,11-12H,2,10H2,1H3;1H/q+1;/p-1 |
InChI Key |
RZKJDUMKQOJZAN-UHFFFAOYSA-M |
Canonical SMILES |
CCC[N+]1=CC=C(C=C1)C2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


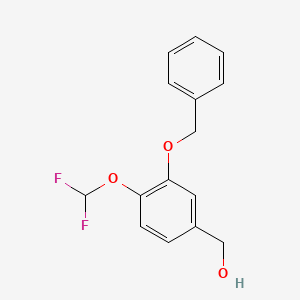
![2-(Methylamino)-n'-[(4-methylphenyl)sulfonyl]benzohydrazide](/img/structure/B14148692.png)

![4-[2-(7-Chloro-2-methyl-[1,3]thiazolo[5,4-b]indol-4-yl)ethyl]morpholine](/img/structure/B14148712.png)
![Pyrimido[5,4-c]isoquinolin-4-amine, N,N-dimethyl-8-nitro-](/img/structure/B14148714.png)
![N-{2,2,2-Trichloro-1-[3-(4-phenylazo-phenyl)-thioureido]-ethyl}-butyramide](/img/structure/B14148718.png)
![(Ethane-1,2-diyl)bis[(propan-2-yl)phosphane]](/img/structure/B14148722.png)
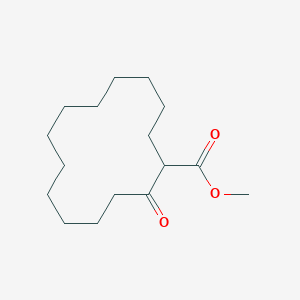
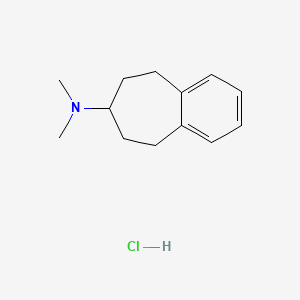
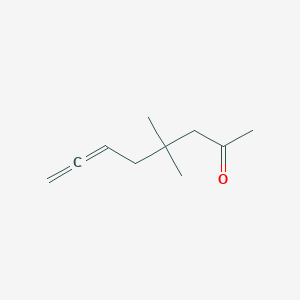

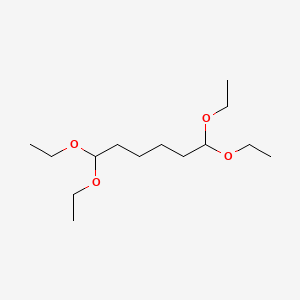
![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(naphthalen-2-yl)acetamide](/img/structure/B14148751.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14148752.png)
